molecular formula C6H9NO B14666125 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- CAS No. 51088-90-5

2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl-

Katalognummer: B14666125
CAS-Nummer: 51088-90-5
Molekulargewicht: 111.14 g/mol
InChI-Schlüssel: WYUWENAFERRNRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- is a heterocyclic organic compound with a pyrrolidone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method includes the reductive cyclization of nitroolefins with 1,3-diketones .

Industrial Production Methods

Industrial production of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- typically involves scalable synthetic routes. For instance, a four-step synthesis involving the preparation of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection has been reported .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyrrolidone derivatives .

Wissenschaftliche Forschungsanwendungen

2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

51088-90-5

Molekularformel

C6H9NO

Molekulargewicht

111.14 g/mol

IUPAC-Name

2,4-dimethyl-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C6H9NO/c1-4-3-5(2)7-6(4)8/h3,5H,1-2H3,(H,7,8)

InChI-Schlüssel

WYUWENAFERRNRA-UHFFFAOYSA-N

Kanonische SMILES

CC1C=C(C(=O)N1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.